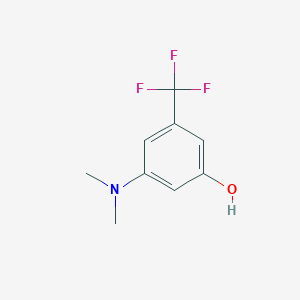
3-(Dimethylamino)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-5-(trifluoromethyl)phenol is an organic compound with a molecular structure that includes a dimethylamino group, a trifluoromethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-(trifluoromethyl)phenol typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a precursor phenol compound is reacted with dimethylamine and a trifluoromethylating agent under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol and facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group.
Substitution: The dimethylamino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like dimethylamine and trifluoromethylating agents (e.g., trifluoromethyl iodide) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
3-(Dimethylamino)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)phenol: Lacks the dimethylamino group, affecting its biological activity and interactions.
3-(Dimethylamino)-4-(trifluoromethyl)phenol: Similar structure but with different positioning of the trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
3-(Dimethylamino)-5-(trifluoromethyl)phenol is unique due to the combination of the dimethylamino and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1243279-75-5 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(dimethylamino)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)7-3-6(9(10,11)12)4-8(14)5-7/h3-5,14H,1-2H3 |
InChI Key |
GIVZUDMCHAWQBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















